2-Methyl-5-nitro-1,3-dioxane

Description

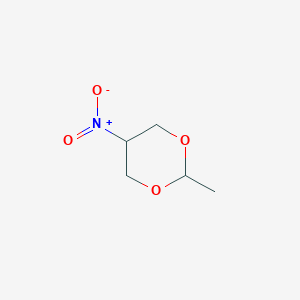

Structure

2D Structure

3D Structure

Properties

CAS No. |

53898-39-8 |

|---|---|

Molecular Formula |

C5H9NO4 |

Molecular Weight |

147.13 g/mol |

IUPAC Name |

2-methyl-5-nitro-1,3-dioxane |

InChI |

InChI=1S/C5H9NO4/c1-4-9-2-5(3-10-4)6(7)8/h4-5H,2-3H2,1H3 |

InChI Key |

UABHEPDVCHAVPW-UHFFFAOYSA-N |

Canonical SMILES |

CC1OCC(CO1)[N+](=O)[O-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Methyl 5 Nitro 1,3 Dioxane and Analogues

Established Synthetic Pathways for Nitro-Substituted 1,3-Dioxanes

The formation of the 1,3-dioxane (B1201747) ring is typically achieved through the acid-catalyzed reaction of a carbonyl compound with a 1,3-diol. For nitro-substituted variants, this involves starting materials bearing a nitro group on either the diol or the carbonyl component.

Condensation Reactions Employing Tris(hydroxymethyl)nitromethane

A primary precursor for densely functionalized nitro-1,3-dioxanes is Tris(hydroxymethyl)nitromethane, also known as 2-hydroxymethyl-2-nitro-1,3-propanediol. This stable, commercially available triol can undergo acid-catalyzed condensation with aldehydes or ketones to form 5-hydroxymethyl-5-nitro-1,3-dioxane derivatives. organic-chemistry.org The reaction involves the protection of two of the three hydroxyl groups of the triol by forming the six-membered dioxane ring.

This pathway is particularly effective for reacting the triol with various ketones in the presence of a strong acid catalyst, such as p-toluenesulfonic acid. The process often utilizes a method for water removal, like a Soxhlet extractor with molecular sieves, to drive the equilibrium towards the acetal (B89532) product. organic-chemistry.org This method yields stable crystalline products that can be readily isolated. organic-chemistry.org

Table 1: Synthesis of 5-Hydroxymethyl-5-nitro-1,3-dioxanes via Condensation with Tris(hydroxymethyl)nitromethane

| Carbonyl Compound | Catalyst | Solvent | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| Acetone (B3395972) | p-Toluenesulfonic acid | Acetonitrile | Reflux, 24h | 88 | organic-chemistry.org |

| Cyclohexanone | p-Toluenesulfonic acid | Acetonitrile | Reflux, 24h | 73 | organic-chemistry.orgstackexchange.com |

Formation from Formaldehyde (B43269) and Substituted Propanediols

A foundational method for synthesizing 5-nitro-1,3-dioxanes involves the direct acetalization of a 2-nitro-1,3-propanediol with formaldehyde or its equivalents, such as paraformaldehyde. This reaction is typically catalyzed by a mineral acid, like sulfuric acid. The diol starting material, substituted at the 2-position with a nitro group and potentially other groups, cyclizes with formaldehyde to create the 1,3-dioxane ring.

A notable example is the synthesis of 5-bromo-5-nitro-1,3-dioxane (B1667936), a compound used as an antimicrobial agent. In this process, 2-bromo-2-nitro-1,3-propanediol is reacted with paraformaldehyde. cmu.edu Surprisingly, this transformation can be carried out efficiently in an aqueous medium without organic solvents, where sulfuric acid acts as both the catalyst and a dehydrating agent to shift the reaction equilibrium toward the product. cmu.edu This approach highlights a greener synthetic route that avoids volatile organic solvents.

Chemo- and Regioselective Approaches in 1,3-Dioxane Ring Formation

The synthesis of complex molecules containing multiple hydroxyl or carbonyl groups requires strategies that can selectively form the 1,3-dioxane ring. This selectivity can be categorized as regioselective (distinguishing between different hydroxyl groups) or chemoselective (distinguishing between different functional groups).

Regioselectivity: In the acetalization of polyols, the formation of a six-membered 1,3-dioxane is often thermodynamically favored over the formation of a five-membered 1,3-dioxolane (B20135) when reacting with an aldehyde. thieme-connect.de This preference is a consequence of the greater stability of the chair conformation of the dioxane ring compared to the envelope conformation of the dioxolane. This principle allows for the regioselective protection of 1,3-diol moieties within a molecule that also contains 1,2-diol functionalities, especially under conditions of thermodynamic control (e.g., higher temperatures, longer reaction times). thieme-connect.delibretexts.org

Chemoselectivity: Chemoselectivity in dioxane formation often relates to the differing reactivity of carbonyl groups. Aldehydes are generally more reactive towards acetalization than ketones. This difference can be exploited to selectively protect an aldehyde in the presence of a ketone. A convenient and mild method for this involves using reagents like trialkyl orthoformates with a catalytic amount of tetrabutylammonium (B224687) tribromide, which allows for the acetalization of an aldehyde while leaving a ketone untouched. organic-chemistry.org

Targeted Synthesis of 2-Methyl-5-nitro-1,3-dioxane Structures

The introduction of a methyl group at the 2-position of the dioxane ring requires specific synthetic strategies using acetaldehyde (B116499) or its equivalents as the carbonyl source.

Specific Routes for 2-Methyl-5-hydroxymethyl-5-nitro-1,3-dioxane Synthesis

The synthesis of 2-Methyl-5-hydroxymethyl-5-nitro-1,3-dioxane can be achieved through the acid-catalyzed condensation of Tris(hydroxymethyl)nitromethane with acetaldehyde. This reaction directly parallels the established methods for forming analogous structures from other carbonyl compounds like acetone and cyclohexanone. organic-chemistry.org The reaction proceeds by mixing the triol and acetaldehyde in the presence of an acid catalyst, such as p-toluenesulfonic acid, in a suitable solvent.

The general mechanism involves the protonation of the acetaldehyde carbonyl group, making it more electrophilic. Two of the hydroxyl groups from Tris(hydroxymethyl)nitromethane then act as nucleophiles, attacking the carbonyl carbon and, after elimination of water, forming the cyclic 1,3-dioxane structure. The presence of the nitro and hydroxymethyl groups at the 5-position is carried over from the triol starting material.

Table 2: Proposed Synthesis of 2-Methyl-5-hydroxymethyl-5-nitro-1,3-dioxane

| Diol Component | Carbonyl Component | Probable Catalyst | Key Transformation |

|---|---|---|---|

| Tris(hydroxymethyl)nitromethane | Acetaldehyde | p-Toluenesulfonic acid | Acetalization |

Diastereoselective Synthesis of Trifluoromethylated 1,3-Dioxanes with Relevance to Nitro Analogs

Achieving stereocontrol in the synthesis of substituted 1,3-dioxanes is a significant challenge, particularly when multiple stereocenters are being created. Research into the diastereoselective synthesis of related fluorinated compounds provides valuable insights that are relevant to their nitro analogs.

A highly diastereoselective method for synthesizing trifluoromethylated 1,3-dioxanes has been developed, which proceeds through an addition/oxa-Michael reaction sequence. thieme-connect.de This intramolecular cyclization strategy allows for the construction of the dioxane ring with high levels of stereocontrol. The relevance of this methodology to nitro-substituted analogues lies in the strategic approach to controlling stereochemistry during ring formation. The principles of using intramolecular reactions to set relative stereochemistry can be conceptually applied to the synthesis of complex nitro-substituted dioxanes. For instance, a suitably designed substrate containing a nitro group could potentially undergo a similar diastereoselective cyclization, providing a route to stereochemically defined nitro-1,3-dioxane structures.

Derivatization and Post-Cyclization Chemical Modifications

The this compound scaffold serves as a valuable platform for chemical elaboration, allowing for the systematic modification of its structure to explore and optimize its chemical and biological properties. Post-cyclization modifications are key to generating a diverse library of analogues, with particular focus on the C-2 and C-5 positions of the dioxane ring. These positions are synthetically accessible and offer significant opportunities for introducing a wide range of functional groups.

The introduction of new functionalities at the C-2 and C-5 positions of the 5-nitro-1,3-dioxane (B6597036) ring is a primary strategy for modulating molecular properties. Research has focused on synthesizing various derivatives to establish clear structure-activity relationships, particularly concerning antimicrobial activity. nih.gov

The C-2 position, derived from the aldehyde or ketone used in the initial cyclization, can be readily varied. By selecting different carbonyl precursors, alkyl and aryl groups can be installed. For instance, using acetaldehyde yields the parent 2-methyl derivative, while employing substituted benzaldehydes leads to 2-aryl-5-nitro-1,3-dioxanes. Studies have shown that introducing a 2-hydroxyphenyl group at this position can be beneficial for certain biological activities. nih.gov

Below is a table summarizing representative substitutions at the C-2 and C-5 positions of the 5-nitro-1,3-dioxane core, based on synthetic efforts to determine the effect of chemical structure on antimicrobial activity. nih.gov

| Position | Substituent Group | Precursor Example | Resulting Compound Class |

| C-2 | Methyl | Acetaldehyde | 2-Methyl-5-nitro-1,3-dioxanes |

| C-2 | Hydroxyphenyl | 2-Hydroxybenzaldehyde | 2-(Hydroxyphenyl)-5-nitro-1,3-dioxanes |

| C-5 | Bromo | N/A (Post-cyclization bromination) | 5-Bromo-5-nitro-1,3-dioxane derivatives |

| C-2 & C-5 | Methyl & Bromo | Acetaldehyde | 2-Methyl-5-bromo-5-nitro-1,3-dioxanes |

This table is based on findings from structure-activity relationship studies. nih.gov

The synthesis of more complex analogues, such as those containing a nitroaryl moiety, often requires advanced synthetic methods like transition-metal-catalyzed cross-coupling reactions. While direct coupling reactions on the this compound ring are not extensively documented, the principles of modern organic synthesis allow for the strategic construction of such molecules. The general approach involves coupling a nitroaryl component with a partner that either contains a pre-formed 1,3-dioxane ring or a synthon that can be readily converted into one.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, making them highly suitable for this purpose. rsc.org Methodologies such as the Suzuki-Miyaura and Sonogashira reactions can be employed to couple a nitro-substituted aryl halide (e.g., a bromo-nitrobenzene) with a boronic acid or alkyne partner that is functionalized with a 1,3-dioxane. organic-chemistry.org

A plausible synthetic route involves the reaction of a nitroaryl halide with a dioxane-containing organometallic reagent. For example, a 2-aryl-1,3-dithiane, a close structural relative of dioxanes, can undergo palladium-catalyzed cross-coupling with aryl bromides. brynmawr.edu A similar strategy could be envisioned for dioxane derivatives. The reaction conditions for such couplings typically involve a palladium catalyst, such as Pd(OAc)₂ or Pd₂(dba)₃, a suitable phosphine (B1218219) ligand, and a base, often conducted in a solvent like 1,4-dioxane. organic-chemistry.orgnih.gov

The table below outlines the key components of representative palladium-catalyzed coupling reactions that could be adapted for the synthesis of nitroaryl-containing 1,3-dioxanes.

| Coupling Reaction | Palladium Catalyst (Example) | Ligand (Example) | Coupling Partners | Solvent (Example) |

| Suzuki-Miyaura | Pd(PPh₃)₄ | Triphenylphosphine | Nitroaryl halide + Dioxane-boronic acid | Toluene |

| Sonogashira | PdCl₂(PPh₃)₂ / CuI | Triphenylphosphine | Nitroaryl halide + Dioxane-alkyne | Triethylamine |

| Desulfitative Coupling | Pd(OAc)₂ | N/A (Cu-activated) | o-Nitroaryl thioether + Boronic acid | Dioxane |

| C-H Arylation | Pd(OAc)₂ | NiXantphos | Aryl bromide + Dioxane-containing arene | CPME |

This table summarizes general conditions for palladium-catalyzed reactions that can be applied to the synthesis of complex organic molecules. rsc.orgorganic-chemistry.orgbrynmawr.edu

These coupling strategies provide a versatile platform for linking nitroaryl functionalities to the 1,3-dioxane core, enabling the creation of novel compounds with potentially enhanced or new biological activities.

Structural and Stereochemical Investigations of 2 Methyl 5 Nitro 1,3 Dioxane

Conformational Analysis of the 1,3-Dioxane (B1201747) Ring System

The 1,3-dioxane ring, like cyclohexane, is not planar and adopts a variety of conformations to relieve ring strain. These conformations are in a dynamic equilibrium, with the energy barriers between them determining their relative populations at a given temperature. The presence of two oxygen atoms in the ring significantly influences these dynamics.

Detailed Examination of Chair, Twist, and Other Ring Conformations

The 1,3-dioxane ring preferentially adopts a chair-like conformation, which is the most stable arrangement for this system. thieme-connect.de This preference is a consequence of minimizing torsional and angle strain, similar to cyclohexane. wikipedia.org However, the shorter C-O bond lengths compared to C-C bonds introduce distinct geometric and energetic properties. thieme-connect.de

Beyond the low-energy chair form, other higher-energy conformations exist on the potential energy surface. These include the flexible twist (or twist-boat) and boat forms. researchgate.netacs.orgscilit.com Quantum-chemical studies on substituted 1,3-dioxanes have identified local energy minima for 1,4-twist (1,4-T) and 2,5-twist (2,5-T) conformers. researchgate.net The boat conformation itself is generally not a stable intermediate but rather a transition state between twist forms. wikipedia.org The half-chair and sofa conformations typically represent energy maxima and function as transition states during the interconversion between chair and twist forms. researchgate.net

In certain substituted 1,3-dioxanes, particularly those with severe steric interactions in the chair form, the twist-boat conformation can become the ground state. thieme-connect.denih.gov For instance, anti-1,3-diol acetonides adopt a twist-boat conformation to avoid significant diaxial interactions that would be present in a chair form. thieme-connect.de The energy difference between the chair and the 2,5-twist conformation is a key parameter in the conformational analysis of these systems. nih.gov

| Conformation | Relative Energy | Role in Conformational Landscape |

|---|---|---|

| Chair | Global Minimum (Lowest Energy) | Most populated and stable conformer. thieme-connect.deresearchgate.net |

| Twist-Boat (e.g., 2,5-Twist) | Local Minimum (Higher Energy) | Stable intermediate; can be the ground state in sterically crowded molecules. researchgate.netnih.gov |

| Boat | Transition State | High-energy state connecting twist conformers. wikipedia.org |

| Half-Chair / Sofa | Transition State | High-energy state connecting chair and twist conformers. researchgate.net |

Conformational Preferences of the 5-Nitro Group (Axial vs. Equatorial)

While many non-polar substituents have a clear preference for the equatorial position, the situation for polar groups at C5 can be influenced by electrostatic interactions with the ring's oxygen atoms. acs.org For the related compound 5-bromo-5-nitro-1,3-dioxane (B1667936), computational studies have revealed that the global minimum energy conformer is a chair form where the nitro group occupies the axial position. consensus.app This preference is attributed to the specific electronic and steric environment created by the presence of two electronegative substituents on the same carbon. The intramolecular rotation of both axial and equatorial nitro groups has been a subject of detailed investigation in dinitro analogs. researchgate.net In the case of 2-Methyl-5-nitro-1,3-dioxane, the equilibrium between the axial and equatorial conformers of the 5-nitro group will be dictated by a balance of steric hindrance and electronic effects, without the additional influence of a geminal bromine atom.

Influence of the 2-Methyl Substituent on Overall Ring Conformation and Dynamics

Substituents at the C2 position of the 1,3-dioxane ring have a strong thermodynamic preference for the equatorial orientation. thieme-connect.de This is due to significant diaxial interactions between an axial substituent at C2 and the axial hydrogen atoms at C4 and C6. thieme-connect.de The shorter C-O bonds, compared to C-C bonds, make these 1,3-diaxial interactions more pronounced than in cyclohexane. thieme-connect.de

Stereochemical Aspects and Isomerism in Substituted 1,3-Dioxanes

The substitution pattern of this compound gives rise to stereoisomerism, specifically diastereomers, which have distinct chemical and physical properties stemming from their different three-dimensional arrangements.

Diastereomeric Relationships and Their Implications

With chiral centers at C2 and C5, this compound can exist as diastereomers (cis and trans isomers). The cis isomer would have the 2-methyl and 5-nitro groups on the same face of the ring, while the trans isomer would have them on opposite faces. In the most stable chair conformation, this translates to specific axial/equatorial arrangements:

cis-isomer : Can exist as (2-equatorial, 5-equatorial) or (2-axial, 5-axial). Given the strong preference for the 2-methyl group to be equatorial, the (diequatorial) conformation is expected to be significantly more stable.

trans-isomer : Can exist as (2-equatorial, 5-axial) or (2-axial, 5-equatorial). Again, due to the influence of the 2-methyl group, the (2-equatorial, 5-axial) conformer is expected to be the more stable of the two.

The thermodynamic equilibrium between the cis and trans isomers can be used to determine the conformational free energy (A-value) of the substituents. researchgate.net The relative stability of the diastereomers is determined by the sum of the steric and electronic interactions in their most stable conformations. The synthesis of such 1,3-dioxanes via acetalization of a 1,3-diol with an aldehyde typically yields the thermodynamically favored diastereomer. mdpi.com

Inversion Barriers and Conformational Interconversion Dynamics

The 1,3-dioxane ring is not static but undergoes rapid conformational interconversion at room temperature, most notably the chair-to-chair ring flip. For a chair to invert to the opposite chair, it must pass through higher-energy transition states and intermediates. researchgate.net

Quantum-chemical studies on 5-substituted 1,3-dioxanes have elucidated the pathways for these isomerizations. researchgate.net The interconversion between the equatorial chair (Cₑₒ) and axial chair (Cₐₓ) conformers can proceed through pathways involving twist-boat intermediates (e.g., 2,5-T). researchgate.netresearchgate.net The energy barriers for these processes determine the rate of inversion. For example, the energy parameters for the inversion of various 5-alkyl-1,3-dioxanes have been calculated, showing barriers for the Cₑₒ ↔ Cₐₓ conversion. researchgate.net These studies identify specific transition states (TS) that connect the chair and twist conformers, with calculated energy barriers for each step of the inversion process. researchgate.net

| Conformer / Transition State | Relative Energy (ΔE) |

|---|---|

| Equatorial Chair (Cₑₒ) | 0.0 |

| Axial Chair (Cₐₓ) | 1.1 |

| 2,5-Twist (2,5-T) | 4.9 |

| 1,4-Twist (1,4-T) | 8.4 |

| Transition State (TS-1) | 10.4 |

| Transition State (TS-2) | 10.9 |

| Transition State (TS-3) | 5.1 |

Note: Data adapted from quantum-chemical studies on 5-substituted 1,3-dioxanes. researchgate.net These values for a related compound illustrate the typical energy landscape for ring inversion.

Advanced Spectroscopic Characterization for Structural Elucidation

The precise determination of the three-dimensional structure and conformational equilibria of this compound relies heavily on sophisticated spectroscopic methods. Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy (Infrared and Raman) are powerful tools that provide detailed insights into the molecule's geometry and the stereochemical relationship between its constituent atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the conformational analysis of cyclic molecules like this compound. Both ¹H and ¹³C NMR spectroscopy provide critical data, including chemical shifts (δ) and spin-spin coupling constants (J), which are highly sensitive to the geometric environment of the nuclei.

In the case of this compound, the 1,3-dioxane ring is expected to exist predominantly in a chair conformation. The presence of a methyl group at the C2 position and a nitro group at the C5 position leads to the possibility of cis and trans isomers. The orientation of these substituents, whether axial or equatorial, profoundly affects the chemical shifts and coupling constants of the ring protons.

¹H NMR Spectroscopy: The chemical shifts of the protons on the dioxane ring, particularly those at C4, C5, and C6, are indicative of their axial or equatorial positions. Typically, axial protons resonate at a higher field (lower δ value) compared to their equatorial counterparts due to anisotropic shielding effects. Furthermore, the vicinal coupling constants (³J) between adjacent protons are governed by the Karplus relationship, which correlates the magnitude of the coupling constant to the dihedral angle between the coupled protons. This relationship is instrumental in determining the relative orientation of substituents. For instance, a large coupling constant between an axial proton at C5 and the adjacent axial protons at C4 and C6 would be expected if the nitro group at C5 were in an equatorial position.

Interactive Data Table: Expected ¹H NMR Parameters for Chair Conformations of this compound

| Proton | Expected Chemical Shift Range (ppm) - Equatorial NO₂ | Expected Chemical Shift Range (ppm) - Axial NO₂ | Key Coupling Constants (Hz) |

| H-2 | 4.5 - 5.0 (q) | 4.5 - 5.0 (q) | J(H-2, CH₃) ~ 5-6 |

| CH₃-2 | 1.2 - 1.5 (d) | 1.2 - 1.5 (d) | J(CH₃, H-2) ~ 5-6 |

| H-4ax, H-6ax | 3.5 - 4.0 | 3.8 - 4.3 | ³J(Hax, Hax) ~ 10-13 |

| H-4eq, H-6eq | 4.0 - 4.5 | 3.5 - 4.0 | ³J(Heq, Heq) ~ 2-4 |

| H-5 | 4.5 - 4.8 | 4.2 - 4.5 | ³J(Hax, Heq) ~ 2-5 |

Note: These are estimated values based on general principles and data from related compounds. Actual values may vary.

¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms in the dioxane ring are also conformation-dependent. The γ-gauche effect, in particular, is a useful diagnostic tool. An axial substituent will cause a shielding (upfield shift) of the γ-carbon signals (in this case, C4 and C6) compared to when the substituent is equatorial. Therefore, comparing the ¹³C chemical shifts of the cis and trans isomers can help in assigning their stereochemistry.

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, which are sensitive to its symmetry and geometry. These techniques can be used to distinguish between different conformers of this compound.

The vibrational spectrum of this compound will be characterized by bands corresponding to the functional groups present, namely the nitro group (NO₂) and the C-O-C linkages of the dioxane ring, as well as the C-H bonds of the methyl group and the ring.

Characteristic Vibrational Frequencies:

NO₂ Stretching: The nitro group exhibits strong symmetric and asymmetric stretching vibrations. The asymmetric stretch typically appears in the range of 1500-1570 cm⁻¹, while the symmetric stretch is found between 1300-1370 cm⁻¹. The exact positions of these bands can be influenced by the electronic environment and the orientation of the nitro group.

C-O Stretching: The C-O-C acetal (B89532) moiety of the dioxane ring will give rise to characteristic stretching vibrations in the fingerprint region of the IR and Raman spectra, typically in the 1000-1200 cm⁻¹ range. The number and position of these bands can differ between conformers due to changes in molecular symmetry.

Conformational assignment using vibrational spectroscopy often relies on comparing the experimental spectra with theoretical calculations. Density functional theory (DFT) calculations can predict the vibrational frequencies and intensities for different possible conformers (e.g., chair with equatorial nitro group vs. axial nitro group). By matching the calculated spectra to the experimental data, the most stable conformer in the sample can be identified.

Interactive Data Table: Expected Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopic Technique |

| NO₂ Asymmetric Stretch | 1500 - 1570 | IR (strong), Raman (medium) |

| NO₂ Symmetric Stretch | 1300 - 1370 | IR (strong), Raman (strong) |

| C-H Stretch (CH₃, CH₂) | 2800 - 3000 | IR (medium-strong), Raman (strong) |

| C-O-C Stretch | 1000 - 1200 | IR (strong), Raman (medium) |

| Ring Deformation | 400 - 800 | IR (medium), Raman (medium-strong) |

Note: These are general ranges and the actual frequencies will depend on the specific conformation and intermolecular interactions.

Reaction Mechanisms and Reactivity Studies of 2 Methyl 5 Nitro 1,3 Dioxane

Elucidation of Thermal Decomposition Mechanisms of 5-Nitro-1,3-Dioxane (B6597036) Compounds

Computational modeling has been employed to investigate the thermal decomposition of a series of 5-nitro-5-R-1,3-dioxane compounds, where R can be a hydrogen atom (H), a methyl group (CH₃), or a bromine atom (Br). scispace.com These studies focus on elucidating the reaction mechanisms, the influence of substituents on reaction parameters, and the nature of the products and intermediates formed.

Two primary mechanisms have been proposed and computationally studied for the thermal decomposition of 5-nitro-1,3-dioxane. researchgate.net

The one-stage mechanism is characterized by a concerted process that proceeds through a five-atom cyclic transition state. scispace.com This pathway involves the breaking of the carbon-nitrogen (C-N) bond and the simultaneous migration of a hydrogen atom from the carbon at position 6 (C-6) to one of the oxygen atoms of the nitro group. scispace.com The result of this single step is the formation of nitrous acid (HNO₂) and an alkene, specifically 5-R-4H-1,3-dioxine. scispace.com

Alternatively, a two-stage mechanism was considered for the parent compound, 5-nitro-1,3-dioxane (where R=H). researchgate.net This pathway begins with the breaking of the C4-O3 and N9-C5 bonds and the formation of new bonds to create an intermediate compound, 4-(nitromethyl)-1,3-dioxolane. scispace.comresearchgate.net In the second stage, this intermediate decomposes via a different five-atom cyclic transition state, involving hydrogen migration from C-5 and the detachment of the nitro group to yield the final products. scispace.com

However, computational findings indicate that the two-stage mechanism is not kinetically feasible compared to the one-stage pathway. scispace.com The first stage of the two-stage mechanism acts as the rate-limiting step, with a calculated free energy of activation significantly higher (by 93 kJ∙mol⁻¹) than that of the single-stage mechanism. scispace.com Consequently, the one-stage mechanism is considered the more viable pathway for the thermal decomposition leading to nitrous acid formation. scispace.comresearchgate.net

The nature of the substituent at the C-5 position has a pronounced effect on the decomposition reaction. scispace.com Computational studies indicate that the presence of a methyl group at C-5, as in 2-Methyl-5-nitro-1,3-dioxane, favors the elimination reaction. scispace.com

The methyl group acts as an electron-donating group, which stabilizes the carbon atom at position 5. scispace.com This stabilization leads to a more advanced breaking of the C-N bond in the transition state, reaching approximately 86% completion compared to 68% for compounds with hydrogen or bromine at the same position. scispace.com The methyl substituent also creates an imbalance between the bond-forming and bond-breaking events during the reaction, as evidenced by a reaction synchronicity value of 0.83. researchgate.net In contrast, the transition states for the hydrogen and bromine-substituted analogues are more symmetric. researchgate.net This indicates that the methyl group uniquely influences the geometry and electronic structure of the transition state, ultimately accelerating the decomposition process. scispace.com

The primary products of the favored one-stage thermal decomposition are an alkene and a nitrous acid molecule. scispace.com For this compound, this process leads to the formation of 5-methyl-4H-1,3-dioxine.

In the case of the less feasible two-stage mechanism studied for 5-nitro-1,3-dioxane, a distinct intermediate, 4-(nitromethyl)-1,3-dioxolane, is formed in the first step. scispace.comresearchgate.net The subsequent decomposition of this intermediate would then produce the alkene 4-methylene-1,3-dioxolane through the formation of a double bond involving C-4 and C-5. scispace.comresearchgate.net

Kinetic and Thermodynamic Characterization of Chemical Transformations

The reactivity of this compound has been further characterized by determining its kinetic and thermodynamic parameters. These values provide a quantitative measure of the reaction's feasibility and rate.

Computational modeling has been used to determine the kinetic parameters for the thermal decomposition of 5-nitro-1,3-dioxane compounds following the one-stage mechanism. researchgate.net The results show that the substituent at the C-5 position significantly influences both the activation energy (Ea) and the reaction rate constant (k).

For this compound, the calculated activation energy is the lowest among the studied analogues (R = H, CH₃, Br), indicating a faster reaction rate. researchgate.net The presence of the methyl group also results in the highest activation entropy, which contributes to a lower free energy of activation and a more favorable reaction kinetically. researchgate.net

Below is a table summarizing the kinetic parameters obtained from computational modeling at 523 K for the thermal decomposition in the gas phase.

| Substituent (R) | k (s⁻¹) | Ea (kJ mol⁻¹) | A (s⁻¹) | ΔG≠ (kJ mol⁻¹) | ΔS≠ (J mol⁻¹ K⁻¹) |

|---|---|---|---|---|---|

| H | 4.06 x 10⁻⁸ | 212.1 | 6.14 x 10¹³ | 204.6 | 5.9 |

| Methyl | 4.19 x 10⁻⁷ | 205.3 | 1.33 x 10¹⁴ | 194.4 | 12.4 |

| Br | 1.29 x 10⁻⁷ | 206.8 | 3.81 x 10¹³ | 199.3 | 8.9 |

Data sourced from computational modeling studies. researchgate.net

The analysis of free energy profiles confirms the kinetic favorability of the decomposition of this compound. scispace.com The reaction involving the methyl-substituted compound exhibits the lowest activation free energy (ΔG≠) in the gas phase, calculated to be 194.4 kJ∙mol⁻¹. researchgate.net This is lower than the values for the hydrogen (204.6 kJ∙mol⁻¹) and bromine (199.3 kJ∙mol⁻¹) substituted compounds, reinforcing that the decomposition occurs more rapidly with the methyl group. scispace.comresearchgate.net

Solvation Effects on Reaction Kinetics and Thermodynamics (e.g., Gas Phase vs. DMSO)

Computational studies on the thermal decomposition of 5-nitro-1,3-dioxane derivatives, including this compound, reveal significant solvation effects on reaction rates and energetics when comparing gas-phase reactions to those in a solvent like dimethyl sulfoxide (DMSO). scispace.comresearchgate.net The decomposition reaction is favored when the molecule has a methyl substituent group at the 5-position and is conducted in DMSO. researchgate.net

In the gas phase, the thermal decomposition of 5-nitro-1,3-dioxane can proceed through a single-stage or a two-stage mechanism, with calculations indicating the single-stage mechanism is more feasible. scispace.com When reactions are carried out in a DMSO solution, the energy barrier for decomposition is lowered for all studied derivatives, leading to an increase in the decomposition rate. scispace.com This effect is most pronounced for 5-methyl-5-nitro-1,3-dioxane, where the reaction rate constant in DMSO becomes approximately 80 times higher than in the gas phase. scispace.comresearchgate.net

Table 1: Comparison of Reaction Parameters for Thermal Decomposition

| Parameter | Gas Phase | DMSO Solution |

|---|---|---|

| Relative Reaction Rate (5-methyl-5-nitro-1,3-dioxane) | 1x | ~80x higher scispace.comresearchgate.net |

| Activation Energy Barrier | Higher | Lower scispace.com |

| Reaction Favorability | Favored | More Favored (Kinetically) scispace.comresearchgate.net |

| Thermodynamic Favorability | Not significantly changed | Not significantly changed scispace.com |

Other Chemical Reactivity Profiles of the Nitro Group and Dioxane Ring

Ion-Radical and Oxide-Reduction Processes Involving Nitro-1,3-Dioxanes

The nitro group in 5-nitro-1,3-dioxanes makes them active participants in ion-radical and oxide-reduction reactions. scispace.comresearchgate.net The reductive elimination of the nitro group in compounds such as 2,2,5-trimethyl-5-nitro-1,3-dioxane has been shown to proceed through a redox mechanism involving the formation of an anion-radical. pw.edu.pl Electron Spin Resonance (ESR) spectroscopy studies of this reaction provided evidence for the formation of the 2,2,5-trimethyl-5-nitro-1,3-dioxane anion-radical as a key intermediate. pw.edu.pl

These reactions are characteristic of nitro compounds in general, where redox properties control many of their biological and chemical responses. nih.govnih.gov The core of this reactivity is the one-electron couple between the nitro compound (ArNO2) and its corresponding radical anion (ArNO2•−). nih.govnih.gov Although these nitro radical-anions are often obligate intermediates in reductive metabolic pathways, they are generally unreactive on their own, except as simple reductants. nih.gov Biological damage or subsequent chemical transformations are typically caused by metabolites of a higher reduction order than the initial one-electron product. nih.gov The study of these electron-transfer chain mechanisms is crucial for interpreting reactions that might otherwise be considered anomalous. researchgate.net

Mechanisms of Nitro Group Transformations (e.g., Reduction Pathways)

The reduction of the nitro group is one of its most significant chemical transformations. masterorganicchemistry.com This process typically involves a six-electron reduction that sequentially forms nitroso, N-hydroxylamino, and finally, amino functional groups. nih.gov The initial reduction of the nitro group to a nitroso group is often the rate-limiting step, with the subsequent reduction to the hydroxylamine occurring much more rapidly. nih.gov

Several established methods can achieve this transformation:

Catalytic Hydrogenation : Using catalysts like Palladium-on-carbon (Pd/C), Raney nickel, or platinum(IV) oxide is a common and effective method. masterorganicchemistry.comorientjchem.orgwikipedia.org This pathway proceeds through the successive catalytic interaction of the nitro group with hydrogen, forming intermediate nitroso compounds and arylhydroxylamines before yielding the final amine. orientjchem.org

Metal-Acid Reduction : The use of easily oxidized metals such as iron (Fe), tin (Sn), or zinc (Zn) in an acidic medium (like HCl) is a classic and widely used industrial method for reducing nitroaromatics to anilines. masterorganicchemistry.comwikipedia.org

While metal hydrides are generally not used for reducing aryl nitro compounds to anilines due to the tendency to form azo compounds, they can be used for aliphatic nitro compounds. wikipedia.org For instance, aliphatic nitro compounds can be reduced to hydroxylamines using reagents like diborane or zinc dust with ammonium chloride. wikipedia.org

Deprotonation and Enolate Chemistry of Related Dioxanones

Dioxanones, which are dioxane rings containing a ketone functional group, possess acidic protons on the carbon atom adjacent to the carbonyl group (the α-carbon). The presence of the carbonyl group makes these α-protons significantly more acidic than typical C-H bonds in alkanes, with pKa values for carbonyl compounds ranging from approximately 17 to 25. masterorganicchemistry.comyoutube.comthieme-connect.de

Deprotonation of a dioxanone at the α-position by a suitable base leads to the formation of a nucleophilic intermediate known as an enolate. bham.ac.uk

Base Selection : The choice of base is critical. To achieve essentially complete deprotonation and avoid equilibrium with the starting ketone, a very strong, non-nucleophilic base is required. bham.ac.uk Lithium diisopropylamide (LDA) is a common choice for this purpose as its steric bulk prevents it from acting as a nucleophile and adding to the carbonyl carbon. bham.ac.ukmnstate.edu Weaker bases, such as alkoxides, are generally only sufficient for carbonyls with more acidic α-protons, like those in β-dicarbonyl systems. masterorganicchemistry.com

Enolate Structure and Reactivity : The resulting enolate is a resonance-stabilized species, with the negative charge delocalized between the α-carbon and the carbonyl oxygen. masterorganicchemistry.com This dual nature makes the enolate an ambident nucleophile, capable of reacting with electrophiles at either the carbon or the oxygen atom. bham.ac.uk Reactions with most carbon-based electrophiles (soft electrophiles) typically occur at the α-carbon, leading to the formation of a new carbon-carbon bond. masterorganicchemistry.combham.ac.uk

This ability to form a new C-C bond makes enolate chemistry a foundational tool in organic synthesis for building more complex molecular structures. thieme-connect.de

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Dimethyl sulfoxide (DMSO) |

| 5-bromo-5-nitro-1,3-dioxane (B1667936) |

| 2,2,5-trimethyl-5-nitro-1,3-dioxane |

| Nitroso compounds |

| N-hydroxylamino compounds |

| Amino compounds |

| Palladium-on-carbon (Pd/C) |

| Raney nickel |

| Platinum(IV) oxide |

| Iron (Fe) |

| Tin (Sn) |

| Zinc (Zn) |

| Hydrochloric acid (HCl) |

| Azo compounds |

| Diborane |

| Ammonium chloride |

| Dioxanones |

Computational Chemistry and Theoretical Modeling of 2 Methyl 5 Nitro 1,3 Dioxane

Quantum Chemical Methodologies for Molecular System Investigations

Quantum chemical methods are fundamental to the computational study of molecular systems. These approaches solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and energy of a molecule. This information can then be used to predict a wide range of chemical and physical properties.

Density Functional Theory (DFT) is a widely used quantum chemical method for studying organic molecules due to its favorable balance of accuracy and computational cost. nih.govnih.gov This method is based on the principle that the total energy of a system is a functional of its electron density. nih.gov In practice, DFT calculations involve the selection of a functional, which approximates the exchange-correlation energy, and a basis set, which is a set of mathematical functions used to build the molecular orbitals. nih.govnih.gov

For molecules similar to 2-Methyl-5-nitro-1,3-dioxane, such as its 5-substituted analogs, computational studies have successfully employed DFT to investigate geometrical parameters and reaction mechanisms. scispace.comresearchgate.net A common choice for such studies is the M06-2X functional, known for its good performance in main-group thermochemistry and kinetics, paired with a Pople-style basis set like 6-311+G(d,p). scispace.comresearchgate.netmdpi.com The selection of the functional and basis set is critical and depends on the specific properties being investigated. nih.gov

Table 1: Commonly Used DFT Functionals and Basis Sets in Organic Molecule Modeling

| Category | Examples | Description |

|---|---|---|

| Hybrid Functionals | B3LYP, M06-2X, PBE0 | Combine a portion of exact Hartree-Fock exchange with DFT exchange-correlation. Often provide high accuracy for a broad range of properties. nih.gov |

| Meta-GGA Functionals | M06-L, TPSS | Include the kinetic energy density in addition to the electron density and its gradient, offering improved performance for various systems. nih.gov |

| Pople Style Basis Sets | 6-31G(d), 6-311+G(d,p) | Split-valence basis sets that are computationally efficient. The "+" indicates the addition of diffuse functions for anions and weak interactions, while "(d,p)" adds polarization functions for more accurate geometries. scispace.com |

| Correlation-Consistent Basis Sets | cc-pVDZ, aug-cc-pVTZ | Designed to systematically converge towards the complete basis set limit. "aug" signifies the addition of diffuse functions. nih.gov |

This table is interactive. You can sort and filter the data.

The 1,3-dioxane (B1201747) ring can adopt several conformations, such as chair, boat, and twist-boat forms. Ab initio methods, like Hartree-Fock (HF), and hybrid DFT calculations are employed to determine the relative energies of these conformers and the energy barriers for their interconversion. researchgate.netacs.org

Conformational analysis of related 5-substituted 1,3-dioxane molecules has shown that the chair conformer is often the most stable. journal-vniispk.ruconsensus.app For instance, in 5-bromo-5-nitro-1,3-dioxane (B1667936), the global minimum on the potential energy surface corresponds to a chair conformation where the nitro group occupies an axial position. journal-vniispk.ru These calculations are crucial for understanding the molecule's three-dimensional structure, which in turn influences its reactivity and physical properties.

Theoretical modeling is instrumental in elucidating reaction mechanisms. Computational protocols can simulate chemical reactions, such as thermal decomposition, in both the gas phase and in solution. scispace.comresearchgate.net These simulations involve locating the transition state structures connecting reactants and products on the potential energy surface. scispace.com

For the thermal decomposition of related 5-nitro-5-R-1,3-dioxanes, DFT calculations have been used to model the reaction pathways. scispace.comresearchgate.net By calculating the vibrational frequencies, key kinetic and thermodynamic parameters can be obtained. scispace.com To simulate reactions in solution, implicit solvation models like the Polarizable Continuum Model (PCM) or the SMD model can be applied, which account for the effect of the solvent (e.g., DMSO) on the reaction energetics. nih.govscispace.comresearchgate.net Such studies have shown that a solvent can significantly alter reaction rates, for example, increasing the rate constant for the decomposition of 5-methyl-5-nitro-1,3-dioxane by approximately 80 times compared to the gas phase. scispace.com

Table 2: Key Parameters Obtained from Reaction Simulations

| Parameter | Symbol | Significance |

|---|---|---|

| Activation Energy | E_a | The minimum energy required to initiate the reaction; determines the reaction rate. scispace.com |

| Gibbs Free Energy of Activation | ΔG≠ | The change in Gibbs free energy between the reactants and the transition state; related to the reaction rate constant. researchgate.net |

| Enthalpy of Activation | ΔH≠ | The change in enthalpy between the reactants and the transition state. |

| Entropy of Activation | ΔS≠ | The change in entropy between the reactants and the transition state; reflects the change in disorder. scispace.com |

| Rate Constant | k | A measure of the reaction speed at a given temperature. scispace.com |

This table is interactive. You can sort and filter the data.

Electronic Structure and Bonding Analysis

Analysis of the electronic structure provides a deeper understanding of a molecule's stability, reactivity, and bonding characteristics.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital most likely to accept electrons. mdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. mdpi.comresearchgate.net A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small HOMO-LUMO gap indicates that a molecule is more reactive. mdpi.com For nitro-containing aromatic compounds, the presence of the electron-withdrawing nitro group typically influences the energies of these frontier orbitals. The specific energy gap for this compound can be precisely calculated using methods like DFT. nih.gov

Natural Bond Orbital (NBO) analysis is a computational technique used to study bonding, electron density distribution, and intramolecular interactions within a molecule. wisc.edu It transforms the complex molecular orbitals into a set of localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds. wisc.edunih.gov

NBO analysis provides detailed information on charge transfer and hyperconjugative interactions. For instance, in studies of related 5-nitro-1,3-dioxane (B6597036) compounds, NBO analysis has been used to obtain Wiberg bond indices. scispace.comresearchgate.net These indices are a measure of the bond order and can be used to track the progress of bond breaking and bond formation throughout a chemical reaction, from reactant to transition state to product. scispace.com This allows for a quantitative description of the reaction mechanism at the electronic level.

Table 3: Example of Wiberg Bond Indices in a Reaction Coordinate

| Bond | Reactant | Transition State | Product |

|---|---|---|---|

| C5-N (Breaking) | 0.845 | 0.352 | 0.015 |

| C5-C6 (Forming Double Bond) | 0.963 | 1.451 | 1.897 |

| C6-H (Breaking) | 0.920 | 0.415 | 0.021 |

| O-H (Forming) | 0.002 | 0.511 | 0.958 |

Note: Data is illustrative, based on the thermal decomposition mechanism of 5-methyl-5-nitro-1,3-dioxane, a close analog. scispace.com The indices quantify the change in bond character during the reaction.

This table is interactive. You can sort and filter the data.

Wiberg Bond Indices for Characterizing Bond Formation and Breaking Progress

Wiberg bond indices (WBIs) are a valuable tool in computational chemistry for quantifying the order of a bond between two atoms. In the context of reaction mechanisms, tracking the changes in WBIs along a reaction coordinate provides a detailed picture of the bond formation and breaking processes. For the thermal decomposition of this compound, WBI analysis is instrumental in characterizing the transition state and the synchronicity of the reaction.

A computational study on the thermal decomposition of 5-nitro-5-R-1,3-dioxane compounds, where R includes a methyl group, analyzed the reaction that proceeds through a five-atom cyclic transition state. scispace.com This process involves the breaking of the carbon-nitrogen bond and the migration of a hydrogen atom. scispace.com The progress of the bonds involved in this reaction can be quantified by the relative variation of their Wiberg bond indices.

The reaction involving the methyl substituent shows an imbalance between the events of bond formation and bond breaking, which is reflected in a reaction synchronicity value of 0.83. researchgate.net In this context, synchronicity is a measure calculated from the Wiberg bond indices that ranges from 0 to 1, with higher values indicating a more synchronous reaction. scispace.com

A detailed breakdown of the Wiberg Bond Indices for the reactant, transition state, and product in the thermal decomposition of this compound would typically be presented in a table format, illustrating the evolution of bond orders throughout the reaction.

Prediction and Characterization of Energetic Landscapes

Understanding the energetic landscape of a molecule is crucial for predicting its stability, conformational preferences, and reaction pathways. Computational methods are adept at exploring these complex potential energy surfaces.

Identification and Optimization of Transition States for Reaction Pathways

The thermal decomposition of this compound has been modeled computationally to elucidate its reaction mechanism and determine the associated kinetic and thermodynamic parameters. scispace.com The calculations, performed using density functional theory (DFT) at the M06-2X/6-311+G(d,p) level, identified a one-stage reaction mechanism. scispace.comresearchgate.net This mechanism proceeds via a five-atom cyclic transition state, leading to the formation of 5-methyl-4H-1,3-dioxin and a nitrous acid molecule. scispace.com

Optimized geometries of the reactant (this compound) and the corresponding transition state (TS1-5-methyl-M1) have been determined. researchgate.net Vibrational frequency calculations are used to confirm the nature of these stationary points on the potential energy surface, with the reactant having all real frequencies and the transition state having exactly one imaginary frequency. scispace.com

The kinetic parameters for this decomposition reaction have been calculated at a temperature of 523 K, both in the gas phase and in a dimethyl sulfoxide (DMSO) solution. researchgate.net The results indicate that the methyl substituent at position 5 favors the decomposition reaction. scispace.com The reaction rate is significantly increased in the presence of DMSO as a solvent. scispace.com

Table 1: Calculated Kinetic Parameters for the Thermal Decomposition of this compound at 523 K

| Phase | Rate Constant (k, s⁻¹) | Activation Energy (Ea, kJ mol⁻¹) | Frequency Factor (A, s⁻¹) | Gibbs Free Energy of Activation (ΔG≠, kJ mol⁻¹) | Entropy of Activation (ΔS≠, J mol⁻¹ K⁻¹) |

|---|---|---|---|---|---|

| Gas Phase | 4.19 x 10⁻⁷ | 205.3 | 1.33 x 10¹⁴ | 194.4 | 12.4 |

Data sourced from Duque-L et al. (2021). researchgate.net

The Gibbs free energy profile for the reaction shows that the methyl group leads to a lower activation free energy compared to other substituents like hydrogen and bromine, making the decomposition more favorable. scispace.com

Exploration of Conformational Energy Hypersurfaces

The conformational landscape of 1,3-dioxane derivatives is complex, with the six-membered ring able to adopt various conformations such as chair, twist, and boat forms. For 5-substituted 1,3-dioxanes, the primary conformers of interest are the equatorial and axial chair forms, along with twist conformations. nih.gov

Quantum-chemical studies on 5-alkyl- and 5-phenyl-1,3-dioxanes have shown that the global minimum on the potential energy surface typically corresponds to a chair conformer. nih.gov Local minima are often occupied by other chair and twist conformers. nih.gov For this compound, the presence of substituents at both the C2 and C5 positions will influence the relative energies of these conformers.

Advanced Theoretical Property Prediction

Beyond energetic and structural characterization, computational chemistry can predict a range of molecular properties that are crucial for understanding a compound's behavior and potential applications.

Molecular Electrostatic Potential Surfaces (MEPS) for Reactivity Spot Identification

Molecular Electrostatic Potential Surfaces (MEPS) are a powerful tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. The MEPS maps the electrostatic potential onto the electron density surface of the molecule, with different colors representing regions of varying potential. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue represents regions of positive potential (electron-poor), which are prone to nucleophilic attack.

For this compound, the MEPS would be expected to show a significant region of negative electrostatic potential around the oxygen atoms of the nitro group, highlighting this area as a likely site for interaction with electrophiles. The oxygen atoms of the dioxane ring would also exhibit negative potential. Conversely, the hydrogen atoms and the carbon atom attached to the nitro group would likely show regions of positive potential. A detailed MEPS analysis would provide a qualitative prediction of how the molecule would interact with other reagents, offering insights into its chemical reactivity. However, specific MEPS calculations for this compound are not available in the cited literature.

Assessment of Non-Linear Optical (NLO) Characteristics

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. The NLO response of a molecule is related to its ability to alter the properties of light passing through it, which is governed by its polarizability and hyperpolarizability. Computational methods, particularly DFT, are widely used to predict the NLO properties of organic molecules.

The calculation of parameters such as the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β) can provide a quantitative assessment of a molecule's potential as an NLO material. nih.gov A high value for the first hyperpolarizability is often indicative of a strong NLO response. To date, there are no specific computational studies focused on the NLO characteristics of this compound in the reviewed scientific literature.

Emerging Research Directions and Advanced Materials Applications of Substituted Nitro 1,3 Dioxanes

Role as Versatile Building Blocks in Complex Organic Synthesis

The inherent functionalities within 2-Methyl-5-nitro-1,3-dioxane make it a valuable scaffold for the synthesis of more complex molecular architectures. The nitro group can be transformed into a variety of other functional groups, and the dioxane ring can act as a chiral auxiliary or be opened to yield functionalized acyclic compounds.

Precursors for the Construction of Heterocyclic Systems and Functionalized Organic Molecules

Substituted 5-nitro-1,3-dioxanes are effective precursors for a range of functionalized molecules and heterocyclic systems. The nitro group is a versatile functional handle that can be readily converted into other groups, such as amines, which are crucial for the construction of nitrogen-containing heterocycles. For instance, derivatives of 5-nitro-1,3-dioxane (B6597036) can be used to synthesize compounds like 5-Azido-2-methyl-5-nitro-1,3-dioxane, introducing a highly reactive azide group that can participate in cycloaddition reactions to form triazoles and other heterocyclic frameworks researchgate.net.

Furthermore, the dioxane ring itself can be manipulated. For example, hydrolysis of the acetal (B89532) functionality in substituted 5-nitro-1,3-dioxanes can yield diols. A notable example is the synthesis of 2-nitropropane-1,3-diol from 2,2-dimethyl-5-nitro-1,3-dioxane, demonstrating the dioxane's role as a protecting group for the diol functionality while other transformations are carried out on the nitro group mdpi.com. This strategy allows for the creation of highly functionalized acyclic molecules that are valuable intermediates in multi-step syntheses. The structural diversity of 1,3-dioxane (B1201747) type compounds, especially through substitution at positions 2 and 5, highlights their significant potential in synthetic organic chemistry scispace.comresearchgate.net.

The following table summarizes examples of transformations involving substituted nitro-1,3-dioxanes.

| Starting Material | Reagents/Conditions | Product | Application |

| 2,2-dimethyl-5-nitro-1,3-dioxane | Hydrochloric acid, methanol | 2-nitropropane-1,3-diol | Precursor for functionalized acyclic molecules |

| 5-nitro-1,3-dioxane derivative | Azide substitution | 5-Azido-2-methyl-5-nitro-1,3-dioxane | Precursor for heterocyclic systems via cycloaddition |

Applications in Stereocontrol and Asymmetric Synthesis Utilizing the Dioxane Template

The rigid, chair-like conformation of the 1,3-dioxane ring makes it an excellent template for stereocontrolled reactions. The substituents on the ring can direct the approach of reagents from a specific face, leading to high levels of diastereoselectivity. This principle is well-established in the synthesis of trans-2,5-disubstituted 1,3-dioxane derivatives, which are important precursors for liquid-crystal compounds bohrium.com.

While direct applications of this compound in asymmetric synthesis are still an emerging area, the general utility of the dioxane scaffold is evident in various catalytic asymmetric reactions. For example, organocatalytic domino reactions have been developed for the asymmetric synthesis of polysubstituted chromans, where the stereochemistry is carefully controlled researchgate.net. The principles of stereocontrol demonstrated in these systems can be extended to reactions involving chiral this compound derivatives. The fixed spatial orientation of the methyl and nitro groups can influence the stereochemical outcome of reactions at adjacent centers or on groups introduced into the molecule, making it a promising chiral auxiliary for asymmetric synthesis.

Exploration in Materials Science and Functional Materials Development

The electronic properties imparted by the nitro group make substituted nitro-1,3-dioxanes intriguing candidates for the development of advanced materials with tailored optical and electronic functionalities.

Design Principles for Novel Functional Materials with Tailored Electronic Structures

The design of novel functional materials often relies on the precise control of electronic properties at the molecular level. The strongly electron-withdrawing nature of the nitro group can significantly influence the electronic structure of a molecule nih.govmasterorganicchemistry.com. When incorporated into larger conjugated systems or metal-organic frameworks (MOFs), the nitro group can modulate the material's frontier molecular orbitals (HOMO-LUMO gap), which in turn affects its optical and electronic properties nih.gov.

Research into MOFs has shown that functional groups decorating the channels of the framework play a crucial role in their properties, such as fluorescence and sensing capabilities rsc.org. By incorporating molecules like this compound as ligands or building blocks, it is possible to design materials with specific electronic characteristics. The presence of the nitro group can enhance interactions with electron-rich analytes, making such materials potentially useful as sensors for explosives or other specific molecules rsc.org. The tailored substitution on the dioxane ring provides a mechanism to fine-tune the steric and electronic environment within the material.

Potential Integration into Optical and Electronic Devices

The modification of electronic structure through the incorporation of nitro groups can lead to materials with interesting nonlinear optical (NLO) properties. The presence of the electron-withdrawing nitro group can increase the hyperpolarizability of a molecule, a key requirement for NLO materials used in applications like optical switching and frequency conversion nih.gov. Theoretical studies on non-fullerene derivatives have demonstrated that the introduction of nitro groups can effectively reduce the energy gap, which is beneficial for intramolecular charge transfer and enhances NLO responses nih.gov.

Interdisciplinary Research with Computational and Experimental Synergy

The synergy between computational modeling and experimental investigation is a powerful tool for understanding and predicting the behavior of complex molecules like this compound. Computational studies can provide deep insights into reaction mechanisms, stability, and electronic properties, guiding experimental efforts.

A prime example of this synergy is the computational study of the thermal decomposition of 5-nitro-5-R-1,3-dioxane compounds, where R includes a methyl group scispace.comresearchgate.netresearchgate.net. These studies, using methods like Density Functional Theory (DFT), have elucidated the reaction mechanisms, calculated kinetic and thermodynamic parameters, and explored the influence of substituents and solvents on the decomposition pathways scispace.comresearchgate.net. For instance, computational calculations performed at the M06-2X/6-311+G(d,p) level of theory have shown that a methyl substituent at the 5-position favors the decomposition reaction scispace.comresearchgate.net.

These theoretical findings provide a framework for understanding the stability of such compounds and can guide the design of experiments. For example, the prediction that the decomposition rate is significantly increased in a solvent like DMSO can be experimentally verified, leading to a more complete understanding of the compound's reactivity scispace.com. This interplay between theory and experiment is crucial for accelerating the discovery and development of new applications for substituted nitro-1,3-dioxanes in both organic synthesis and materials science.

The table below presents a comparison of computationally predicted parameters for the thermal decomposition of 5-R-5-nitro-1,3-dioxane.

| Substituent (R) | Activation Energy (Ea) (kJ/mol) | Gibbs Free Energy of Activation (ΔG‡) (kJ/mol) | Solvent Effect (DMSO) |

| H | 173.1 | -12.7 | Moderate rate increase |

| CH3 | 170.1 | -1.4 | Significant rate increase (>80 times) |

| Br | Not specified | Not specified | Negligible stabilization |

Data sourced from computational studies. researchgate.net

Predictive Modeling and Machine Learning for Reaction Optimization and Discovery

The landscape of chemical synthesis and reaction development is being transformed by the integration of predictive modeling and machine learning (ML). nih.gov These computational tools offer the potential to accelerate the discovery of new synthetic routes and optimize reaction conditions with greater efficiency than traditional experimental approaches. beilstein-journals.orgresearchgate.net For substituted nitro-1,3-dioxanes, such as this compound, these methodologies present a significant opportunity to navigate the complex parameter space of their synthesis and functionalization.

Active learning, a subset of machine learning, is particularly well-suited for reaction optimization where data is often scarce. nih.gov An active learning algorithm can suggest the most informative experiments to perform next, iteratively refining its predictive model with each new data point. duke.edu This approach could be applied to explore the reactivity of the nitro group on the this compound scaffold, predicting conditions for its reduction to an amine or its participation in C-C bond-forming reactions, thus opening pathways to novel derivatives. smolecule.com

Furthermore, computational modeling, such as Density Functional Theory (DFT), provides a foundational layer of data for these predictive models. DFT calculations can elucidate reaction mechanisms and determine kinetic and thermodynamic parameters for specific transformations. A computational study on the thermal decomposition of 5-nitro-5-R-1,3-dioxane compounds (where R=CH₃) has already demonstrated the feasibility of modeling reactions in this chemical class. scispace.comresearchgate.net Such computational data can be used to train "local" ML models that fine-tune parameters for a specific reaction family, enhancing the accuracy of predictions and guiding the discovery of new transformations for substituted nitro-1,3-dioxanes. nih.govbeilstein-journals.org

Data-Driven Approaches in Nitro-Dioxane Chemistry and Catalysis

Data-driven chemistry leverages large datasets to uncover hidden patterns and relationships, enabling the rational design of molecules, materials, and catalysts. researchgate.net In the context of this compound and its analogues, data-driven approaches are poised to accelerate the discovery of new catalysts and provide deeper insights into their chemical behavior.

The synthesis of substituted nitro-1,3-dioxanes often involves catalytic steps, such as acid-catalyzed acetal formation or transition-metal-catalyzed functionalization. researchgate.net Discovering optimal catalysts for these transformations can be a resource-intensive process. Machine learning models, trained on databases of known catalytic reactions, can rapidly screen vast numbers of potential catalysts in silico. chemrxiv.org This allows researchers to prioritize the most promising candidates for experimental validation, significantly reducing the time and cost associated with catalyst discovery. For instance, a data-driven approach could identify novel solid acid catalysts for the nitration of the 1,3-dioxane ring system, potentially leading to greener and more efficient synthetic protocols. google.com

Computational studies provide a rich source of data for building these predictive models. For example, the thermal decomposition of 5-methyl-5-nitro-1,3-dioxane to form 5-methyl-4H-1,3-dioxine and nitrous acid has been modeled computationally. scispace.com The kinetic and thermodynamic data generated from these calculations, as detailed in the table below, can serve as training data for ML algorithms to predict the stability and reactivity of other substituted nitro-dioxanes under various conditions.

| Reaction Medium | Rate Constant (k, s⁻¹) | Activation Energy (Ea, kJ mol⁻¹) | Gibbs Free Energy of Activation (ΔG‡, kJ mol⁻¹) | Entropy of Activation (ΔS‡, J mol⁻¹ K⁻¹) |

|---|---|---|---|---|

| Gas Phase | 4.19 x 10⁻⁷ | 205.3 | 194.4 | 12.4 |

| DMSO Solution | 3.39 x 10⁻⁵ | 192.8 | 175.3 | 15.6 |

This data-driven synergy between computational chemistry and machine learning can create a powerful feedback loop: computational studies generate precise data on specific systems, this data is used to train broader ML models, and the models then guide further computational and experimental research toward the most promising areas. researchgate.net

Future Outlook and Unexplored Avenues in this compound Research

The future research landscape for this compound is rich with potential, extending beyond its current role as a synthetic intermediate into the realms of advanced materials and medicinal chemistry. The unique combination of the stable 1,3-dioxane ring, a reactive nitro group, and a methyl substituent provides a versatile scaffold for molecular design. nih.govthieme-connect.de

One of the most promising unexplored avenues is the application of this compound and its derivatives in materials science . The nitro group is a well-known precursor to other functionalities, such as amines, and possesses unique electronic properties. nih.gov This opens the possibility of using functionalized nitro-1,3-dioxanes as monomers for the synthesis of novel polymers or as building blocks for metal-organic frameworks (MOFs). The functional groups could be tailored to create materials with specific optical, electronic, or adsorptive properties. The strategic functionalization of the dioxane scaffold could lead to the development of advanced materials for applications in catalysis, sensing, or separations. umich.edu

In medicinal chemistry , while related compounds like 5-bromo-5-nitro-1,3-dioxane (B1667936) are known for their antimicrobial properties, the broader biological activity of the 2-methyl substituted variant remains largely unexplored. nih.gov The nitro group is a key pharmacophore in many existing drugs. mdpi.com High-throughput screening of a library of derivatives, guided by machine learning models trained on structure-activity relationship data, could rapidly identify lead compounds for various therapeutic targets, including antibacterial, antifungal, or anticancer agents. mdpi.com

Further synthetic exploration also represents a significant avenue for research. Developing novel, stereoselective synthetic routes to access specific isomers of this compound and other functionalized analogues is crucial. nih.govresearchgate.net The application of biocatalysis, using enzymes to perform specific nitration or functional group interconversion reactions, could offer sustainable and highly selective synthetic pathways. researchgate.netacs.org

Finally, the continued application of computational and data-driven methods will be essential. Predictive models can guide the synthesis of new derivatives with desired properties, forecast their biological activity, and elucidate complex reaction mechanisms. scispace.com This in silico-first approach will be critical for efficiently navigating the vast chemical space of substituted nitro-1,3-dioxanes and unlocking their full potential in advanced materials and beyond. The unique chemical properties of the nitro group will continue to facilitate progress in organic chemistry and material science. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.